4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
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Overview
Description
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group, an acetyl group, and a dimethylpiperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3,3-dimethylpiperazin-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the piperazinone moiety.
2-(4-Chlorophenoxy)acetyl Chloride: Similar structure but with an acetyl chloride group instead of the piperazinone.
3,3-Dimethylpiperazin-2-one: Contains the piperazinone moiety but lacks the chlorophenoxy and acetyl groups.
Uniqueness
4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXHTCTTWDJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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